molecular formula C29H36N4O6S B2943234 6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide CAS No. 688060-99-3

6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide

Cat. No. B2943234
CAS RN: 688060-99-3
M. Wt: 568.69
InChI Key: VOAHJZJUPVCJAN-UHFFFAOYSA-N
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Description

6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide is a useful research compound. Its molecular formula is C29H36N4O6S and its molecular weight is 568.69. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research into compounds with quinazolinone or dioxoloquinazolinyl moieties, similar to the one described, often involves innovative synthetic methodologies. For instance, the work by Chern et al. (1988) on the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide represents a foundational approach to creating complex heterocyclic compounds that could be related to the synthetic route for the compound (Chern et al., 1988).

Antimicrobial Activity

Compounds incorporating quinazoline derivatives, such as the study by Özyanik et al. (2012), demonstrate the antimicrobial potential of these structures. The synthesis and evaluation of some quinoline derivatives containing an azole nucleus for antimicrobial activity highlight the relevance of quinazoline derivatives in developing new antimicrobials (Özyanik et al., 2012).

Neuroprotective and Anticancer Properties

Quinazolin-4-one derivatives have been designed as selective histone deacetylase-6 inhibitors, offering a promising therapeutic strategy for Alzheimer's disease. This suggests that structurally complex quinazolinone derivatives could have significant neuroprotective and potentially anticancer properties, as evidenced by research conducted by Yu et al. (2013) (Yu et al., 2013).

Antioxidant Activity

The exploration of heterocyclic compounds for their antioxidant properties is also notable. Chernov'yants et al. (2016) discussed thioamides as radical scavenging compounds, indicating the potential of sulfur-containing heterocycles in antioxidant applications. This could imply that the thio-functionalized quinazolinone derivatives may also possess antioxidant capabilities (Chernov'yants et al., 2016).

properties

IUPAC Name

6-[6-[2-(diethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O6S/c1-4-32(5-2)27(35)18-40-29-31-23-16-25-24(38-19-39-25)15-22(23)28(36)33(29)14-8-6-7-9-26(34)30-17-20-10-12-21(37-3)13-11-20/h10-13,15-16H,4-9,14,17-19H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAHJZJUPVCJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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